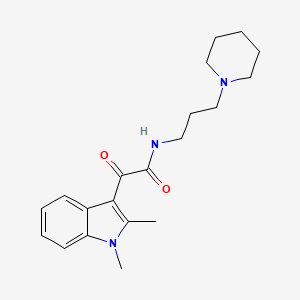![molecular formula C10H13NO3 B2355132 4-[(2-Hydroxyphényl)amino]oxolan-3-ol CAS No. 2097862-70-7](/img/structure/B2355132.png)
4-[(2-Hydroxyphényl)amino]oxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a selective estrogen receptor modulator (SERM) that is used in the treatment of breast cancer. The compound has been extensively studied for its biological activity and potential therapeutic applications.
Applications De Recherche Scientifique
4-[(2-Hydroxyphenyl)amino]oxolan-3-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: As a selective estrogen receptor modulator, it is used in the treatment of breast cancer and other hormone-related conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by “4-[(2-Hydroxyphenyl)amino]oxolan-3-ol” are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “4-[(2-Hydroxyphenyl)amino]oxolan-3-ol” is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the activity of this compound.
Méthodes De Préparation
The synthesis of 4-[(2-Hydroxyphenyl)amino]oxolan-3-ol typically involves the reaction of 2-hydroxyaniline with an appropriate oxirane derivative under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the oxolan ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
4-[(2-Hydroxyphenyl)amino]oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl group in the compound can undergo substitution reactions with various electrophiles to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
4-[(2-Hydroxyphenyl)amino]oxolan-3-ol is similar to other selective estrogen receptor modulators, such as tamoxifen and raloxifene. it has unique properties that make it particularly effective in certain therapeutic applications. For example, it has a higher affinity for estrogen receptors and a more favorable pharmacokinetic profile compared to other SERMs .
Similar compounds include:
- Tamoxifen
- Raloxifene
- Toremifene
- Bazedoxifene
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .
Propriétés
IUPAC Name |
4-(2-hydroxyanilino)oxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-9-4-2-1-3-7(9)11-8-5-14-6-10(8)13/h1-4,8,10-13H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOCGYANBDAODD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)NC2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-(4-methyl-1,2,4-triazol-3-yl)propyl]propanamide](/img/structure/B2355052.png)
![1-(azepan-1-yl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one](/img/structure/B2355054.png)
![2-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1,3-benzoxazole](/img/structure/B2355055.png)
![[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 1,3-benzothiazole-2-carboxylate](/img/structure/B2355056.png)



![2-[[1-Ethyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2355061.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2355062.png)
![7-(furan-2-yl)-1,3-dimethyl-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2355067.png)


![1-Propan-2-yl-3-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrrolidin-2-one](/img/structure/B2355072.png)
